molecular formula C7H12N2 B174099 4-Isopropyl-1-methyl-1H-imidazole CAS No. 196304-01-5

4-Isopropyl-1-methyl-1H-imidazole

Cat. No.: B174099
CAS No.: 196304-01-5
M. Wt: 124.18 g/mol
InChI Key: PKWDSORGGFNLJY-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methyl-1H-imidazole is a valuable nitrogen-containing heterocyclic building block in scientific research, particularly in the development of novel pharmacologically active compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its broad biological activities and its presence in numerous therapeutic agents . This specific derivative, featuring an isopropyl group, serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize such substituted imidazoles in various cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings, to create diverse chemical libraries for screening . Its structural features make it a candidate for incorporation into ligands targeting a range of enzymes and receptors. The compound's primary research value lies in its application across multiple stages of the drug discovery pipeline, from hit identification to lead optimization. For Research Use Only.

Properties

IUPAC Name

1-methyl-4-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-9(3)5-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWDSORGGFNLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Imidazole Heterocycles in Advanced Chemical Science

Imidazole (B134444), a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govdoaj.org Its unique electronic structure, characterized by a delocalized π-electron system, imparts a high degree of stability. numberanalytics.com This aromaticity, coupled with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allows for a diverse range of chemical interactions, including hydrogen bonding and coordination with metal ions. nih.gov

The versatility of the imidazole core is evident in its widespread presence in biologically crucial molecules such as the amino acid histidine, purines in DNA, and histamine. doaj.orgresearchgate.net This natural prevalence has inspired medicinal chemists to incorporate the imidazole scaffold into a vast array of therapeutic agents. nih.govnih.gov Its ability to serve as a bioisostere for other five-membered heterocycles like triazole, pyrazole (B372694), and oxazole (B20620) further enhances its utility in drug design. nih.gov Consequently, imidazole derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govdoaj.orgimp.kiev.ua Beyond pharmaceuticals, imidazole-based compounds are also finding applications in materials science and catalysis. numberanalytics.comrsc.org

Contextualizing 4 Isopropyl 1 Methyl 1h Imidazole Within Imidazole Chemistry and Its Analogues

4-Isopropyl-1-methyl-1H-imidazole belongs to the class of tetra-substituted imidazoles. The synthesis of such specifically substituted imidazoles can present challenges, often requiring multi-step or multi-component reactions to achieve the desired substitution pattern. acs.org The structure of this compound features an isopropyl group at the 4-position and a methyl group at the 1-position of the imidazole (B134444) ring. This specific substitution pattern influences its physicochemical properties and potential biological activity.

Analogues of this compound, where the substituents are varied, are common in chemical literature. For example, researchers have synthesized and studied various 1-methylimidazole (B24206) derivatives and imidazoles with different alkyl or aryl groups at other positions. wikipedia.orgnih.gov These studies often aim to elucidate structure-activity relationships, exploring how modifications to the imidazole scaffold affect its chemical reactivity and biological function. nih.gov The investigation of related structures, such as 4-iodo-1-isopropyl-1H-imidazole and 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, highlights the ongoing effort to explore the chemical space around the substituted imidazole core. bldpharm.combldpharm.com

Scope and Objectives of Academic Research on 4 Isopropyl 1 Methyl 1h Imidazole Scaffolds

Strategies for Imidazole Ring Formation and Directed Functionalization

The creation of the imidazole core is the foundational step in the synthesis of its derivatives. Several classical and modern methods have been developed to construct this heterocyclic system, each with its own advantages and mechanistic nuances.

Core Imidazole Ring Construction Approaches and Mechanisms

A variety of named reactions provide access to the imidazole scaffold, forming the basis for further functionalization.

Van Leusen Imidazole Synthesis: This method offers a pathway to imidazoles from aldimines through their reaction with tosylmethyl isocyanide (TosMIC). organic-chemistry.org A significant advancement is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.orgacs.org The mechanism is driven by the multifunctional nature of TosMIC, which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl leaving group. organic-chemistry.org The reaction proceeds via a stepwise cycloaddition under basic conditions. organic-chemistry.orgtsijournals.com This method has been successfully employed in the synthesis of various substituted imidazoles, including those with potential medicinal applications. tsijournals.comacs.orgnih.gov

Marckwald Synthesis: This approach involves the reaction of α-aminocarbonyl compounds with cyanates, isothiocyanates, or cyanamide (B42294) to form imidazolin-2-thiones or imidazol-2-ones. pharmaguideline.combaranlab.org Subsequent dehydrogenation or other functional group manipulations can then lead to the desired imidazole derivatives. pharmaguideline.comenamine.net This method is particularly useful for accessing imidazoles with specific substitution patterns at the 2-position.

Other Notable Methods:

Maquenne Synthesis: This involves the reaction of alkenes, carbon monoxide, and ammonia (B1221849) to form an imidazole derivative. pharmaguideline.com

Wallach Synthesis: This method utilizes the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides to produce chloroimidazoles after reduction. pharmaguideline.com

Table 1: Comparison of Core Imidazole Ring Synthesis Methods
Synthetic MethodKey ReactantsGeneral ProductKey Features
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia/AmineSubstituted ImidazolesMulticomponent reaction, commercially used. wikipedia.orgscribd.com
Van Leusen SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)Substituted ImidazolesCan be a three-component reaction with in situ aldimine formation. organic-chemistry.orgacs.org
Marckwald Synthesisα-Aminocarbonyl, Cyanate/IsothiocyanateImidazolin-2-ones/thionesProvides access to 2-functionalized imidazoles. pharmaguideline.combaranlab.org

Introduction of Isopropyl and Methyl Moieties on the Imidazole Scaffold

To synthesize this compound, specific strategies are required to introduce the isopropyl group at the C4 position and the methyl group at the N1 position.

Introduction of the Isopropyl Group: The isopropyl group can be introduced by selecting the appropriate starting materials in the core ring synthesis. For instance, in the Debus-Radziszewski synthesis, using isobutyraldehyde (B47883) as the aldehyde component would lead to the formation of a 2-isopropylimidazole. To obtain a 4-isopropylimidazole, a dicarbonyl compound bearing an isopropyl group would be necessary. Alternatively, post-synthetic modification of a pre-formed imidazole ring can be achieved through methods like Friedel-Crafts alkylation, although this can sometimes lead to issues with regioselectivity.

Introduction of the Methyl Group: The N-methylation of an existing imidazole ring is a common strategy. Using a primary amine, specifically methylamine, in the Debus-Radziszewski synthesis will directly yield an N-substituted imidazole. wikipedia.org For an existing N-unsubstituted imidazole, deprotonation with a suitable base followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) is a standard procedure. The basicity of the imidazole ring allows for the removal of the N-H proton, creating a nucleophilic nitrogen that readily reacts with the electrophilic methylating agent. pharmaguideline.com

Regiocontrol in Substituted Imidazole Synthesis

Achieving the desired substitution pattern, such as in this compound, requires careful control over the regioselectivity of the reactions.

In multicomponent reactions like the Debus-Radziszewski synthesis, the final substitution pattern is dictated by the structure of the initial building blocks. rsc.org For instance, the choice of the 1,2-dicarbonyl compound and the aldehyde determines the substituents at positions 4, 5, and 2 of the imidazole ring.

For pre-formed imidazole rings, directing groups can be employed to control the position of subsequent functionalization. For example, protecting groups on one of the nitrogen atoms can influence the site of electrophilic attack on the ring. The inherent electronic properties of the imidazole ring also play a role, with certain positions being more susceptible to either electrophilic or nucleophilic attack. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the specific C4-arylation of N-protected-2,5-disubstituted imidazoles. jst.go.jp

Advanced Synthetic Protocols and Catalysis in this compound Analogue Synthesis

Modern synthetic chemistry has introduced a range of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance in the synthesis of complex imidazoles.

Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Nickel, Gold Catalysis)

Transition metal catalysis has revolutionized the synthesis of substituted imidazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to introduce aryl and vinyl groups onto the imidazole ring. thieme-connect.com For example, N-protected imidazol-4-yltin and -zinc reagents can be coupled with aryl and vinyl halides or triflates in the presence of a palladium catalyst. thieme-connect.com Palladium has also been utilized in decarboxylative intramolecular condensations to form imidazoles. thieme-connect.com Furthermore, palladium-catalyzed C-H activation offers a direct route to functionalize the imidazole core without the need for pre-functionalized starting materials. jst.go.jp Tandem reactions, such as a sequential Heck and oxidative amination, have also been developed using palladium catalysis to construct complex imidazole-fused systems. rsc.org

Copper Catalysis: Copper catalysts are effective in various imidazole syntheses. They can be used in multicomponent reactions to produce trisubstituted imidazoles in high yields. rsc.org Copper-catalyzed cross-cycloaddition between two different isocyanides provides a novel route to 1,4-disubstituted imidazoles. organic-chemistry.orgacs.org Copper catalysis is also employed in the diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles. organic-chemistry.org Additionally, copper-catalyzed homo/cross-coupling of oxime acetates can be used to construct 2H-imidazoles. rsc.org

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective alternative to palladium in cross-coupling reactions. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been developed, allowing for the coupling of imidazoles with phenol (B47542) and enol derivatives. nih.govrsc.orgresearchgate.net Microwave-assisted, nickel-catalyzed one-pot synthesis of 2,4,5-trisubstituted imidazoles has also been reported, offering high efficiency and the ability to reuse the catalyst. thieme-connect.comorganic-chemistry.org

Gold Catalysis: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. chim.it Gold-catalyzed synthesis of bicyclic imidazoles can be achieved through the reaction of an α-imino gold carbene intermediate with a nitrile. organic-chemistry.orgorganic-chemistry.org This method allows for the rapid construction of complex imidazole-containing scaffolds. organic-chemistry.org Gold catalysts have also been used in [3+2] addition protocols for the synthesis of 4-amino substituted imidazoles. rsc.org

Table 2: Overview of Metal-Catalyzed Reactions in Imidazole Synthesis
Metal CatalystReaction TypeExample ApplicationKey Advantages
PalladiumCross-Coupling, C-H Activation, Decarboxylative CondensationSynthesis of 4-aryl/vinylimidazoles. thieme-connect.comHigh efficiency and functional group tolerance. thieme-connect.comthieme-connect.com
CopperMulticomponent Reactions, Cross-Cycloaddition, DiaminationSynthesis of trisubstituted and 1,4-disubstituted imidazoles. rsc.orgorganic-chemistry.orgVersatile for various substitution patterns. organic-chemistry.orgrsc.org
NickelC-H Arylation/Alkenylation, One-Pot SynthesisCoupling of imidazoles with phenols and enols. nih.govrsc.orgCost-effective, efficient under microwave irradiation. thieme-connect.comorganic-chemistry.org
GoldAlkyne Activation, [3+2] CycloadditionSynthesis of bicyclic and 4-amino substituted imidazoles. organic-chemistry.orgrsc.orgEffective for complex ring system formation. organic-chemistry.orgorganic-chemistry.org

Multi-Component Reactions for Imidazole Functionalization

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying synthetic procedures. wikipedia.orgnih.gov The Debus-Radziszewski and Van Leusen syntheses are classic examples of MCRs used for imidazole ring formation. wikipedia.orgorganic-chemistry.org

Modern advancements have expanded the scope of MCRs for imidazole functionalization. For instance, copper-catalyzed MCRs of a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) can afford trisubstituted imidazoles in excellent yields and short reaction times. rsc.org Furthermore, MCRs have been developed for the synthesis of highly functionalized imidazoles using imidazole itself as an organocatalyst, demonstrating the versatility of this heterocyclic core. rsc.org The development of MCRs for the synthesis of functionalized imidazoles is an active area of research, with new protocols continually being reported that offer access to a wide diversity of structures. iau.irbeilstein-journals.orgresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. Solvent-free and microwave-assisted synthesis have emerged as powerful techniques in this regard, offering significant advantages over traditional methods for the synthesis of imidazole derivatives. asianpubs.orgnih.gov

Solvent-Free Synthesis:

Solvent-free reactions, as the name suggests, are conducted in the absence of a solvent, which significantly reduces chemical waste and can lead to improved reaction rates and yields. asianpubs.org For the synthesis of substituted imidazoles, a one-pot method under solvent-free conditions has been reported to be efficient and facile. asianpubs.org This approach often involves heating a mixture of the reactants, such as a 1,2-diketone, an aldehyde, an amine, and an ammonium salt, to afford the desired imidazole. organic-chemistry.org While specific examples for this compound are not extensively detailed, the general methodology is applicable. The high temperature, solvent-free conditions generally result in good to excellent yields of the desired imidazoles. rsc.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has gained considerable traction for its ability to dramatically reduce reaction times, increase yields, and often enhance product purity by minimizing side-product formation. nih.govclockss.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazoles. clockss.org

In the context of imidazole synthesis, microwave irradiation can be used to accelerate reactions that would otherwise require prolonged heating under conventional conditions. For instance, the synthesis of 5-monosubstituted hydantoins from L-amino acids, which share a heterocyclic core, has been achieved in a two-step, one-pot microwave-assisted process in water. beilstein-journals.org This method has shown good tolerance for various functional groups, including isopropyl groups. beilstein-journals.org A general protocol for microwave-assisted imidazole synthesis might involve reacting a suitable diketone with an aldehyde and ammonium acetate in a solvent like acetic acid under microwave irradiation. clockss.org

The combination of solvent-free conditions and microwave assistance can be particularly effective. A simple and efficient solventless microwave-assisted method for the synthesis of 4,5-disubstituted imidazoles involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

Application of Specific Reagents and Conditions in Imidazole Synthesis

The synthesis of the imidazole ring is highly versatile, with numerous methods employing specific reagents and conditions to achieve desired substitution patterns. The construction of the 1-methyl-2-isopropylimidazole core can be achieved through a modified Debus-Radziszewski reaction, which is a three-component condensation.

A common strategy for synthesizing 1,4-disubstituted imidazoles involves a multi-step sequence. mdpi.com This can start with the amination of a ketone, followed by cyclization with formamide. mdpi.com For instance, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol begins with 1-acetyladamantane and proceeds through amination with isopropylamine (B41738) and subsequent cyclization. mdpi.com

The choice of base and solvent is critical. In the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, sodium hydride is used as the base in an aprotic solvent like N,N-dimethylformamide (DMF). google.com Anhydrous potassium carbonate is another commonly used base, particularly in derivatization reactions. The solvent can also influence the outcome of the reaction; for example, DMF was found to be a superior solvent over dioxane or dimethyl sulfoxide (B87167) in certain nucleophilic substitution reactions. psu.edu

Metal catalysts, particularly copper and palladium, play a significant role in modern imidazole synthesis. acs.org Copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) are frequently used in cross-coupling reactions to introduce various substituents onto the imidazole ring. acs.org

Derivatization and Further Chemical Transformations of this compound Scaffolds

Once the core this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities. smolecule.comvulcanchem.com

Strategies for Side-Chain Elaboration and Introduction of Functional Groups

The functionalization of pre-formed imidazole cores is a key strategy for creating new derivatives. vulcanchem.com This can involve the introduction of various functional groups onto the imidazole ring or its substituents. For instance, an aminomethyl group can be introduced, which can then participate in further reactions. smolecule.com The presence of an isopropyl group can enhance the lipophilicity of the molecule. smolecule.com

Side-chain elaboration often involves metal-catalyzed cross-coupling reactions. vulcanchem.com For example, Sonogashira coupling can be used to introduce alkynyl groups, which can then be further modified. acs.org Lithiation with reagents like n-butyllithium, followed by reaction with an electrophile such as dimethylformamide, can introduce a formyl group at the 2-position of the imidazole ring. mdpi.com This aldehyde can then be reduced to a hydroxymethyl group. mdpi.com

Nucleophilic Substitution Reactions on Imidazole Rings

Nucleophilic substitution reactions are a powerful tool for modifying the imidazole ring, especially when it is substituted with good leaving groups like halogens. psu.edu The reactivity of halogenoimidazoles towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. psu.edu For example, 1-benzyl-5-bromo-4-nitroimidazole readily undergoes nucleophilic substitution with cyanide. psu.edu

The amino group on a derivatized imidazole can also undergo nucleophilic substitution, allowing for further modifications. smolecule.com Similarly, a sulfonamide group can act as a leaving group in nucleophilic substitution reactions. evitachem.com

Oxidation and Reduction Pathways of Imidazole Derivatives

The substituents on the imidazole ring can undergo various oxidation and reduction reactions. For instance, a thiophene (B33073) ring attached to the imidazole core can be oxidized to form sulfoxides or sulfones. evitachem.com An aldehyde group introduced onto the imidazole ring can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization. smolecule.com The furan (B31954) component of a substituent can be reduced to a tetrahydrofuran (B95107) derivative. evitachem.com

Cycloaddition, Condensation, and Aldol (B89426) Reactions in Imidazole Chemistry

Imidazole derivatives can participate in a variety of reactions that form new rings or larger molecules.

Cycloaddition Reactions: These reactions involve the formation of a cyclic product from two or more unsaturated molecules. While specific examples involving this compound are not prevalent, the general principles of cycloaddition reactions, such as the Diels-Alder reaction, are applicable to appropriately substituted imidazole derivatives. youtube.com

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The synthesis of the imidazole ring itself often involves condensation reactions. evitachem.com For example, the initial step in some imidazole syntheses is the condensation of a furan and thiophene derivative with an aldehyde or ketone. evitachem.com The aldehyde group on an imidazole derivative can undergo condensation reactions with amines to form Schiff bases. smolecule.com

Aldol Reactions: Aldol reactions are a powerful tool for forming carbon-carbon bonds. Chiral auxiliaries containing an imidazole moiety, such as (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one, have been used in anti-selective glycolate (B3277807) aldol reactions with high yields and diastereoselectivities. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry and energetic properties. nih.govorientjchem.orgnih.gov These calculations provide the most stable conformation of the molecule by minimizing its energy. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data where available. acadpubl.eudergipark.org.tr The negative value of the heat of formation calculated through DFT indicates the stability of the molecule, suggesting it will not spontaneously decompose into its constituent elements. orientjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests higher reactivity. irjweb.comnih.gov For imidazole derivatives, the HOMO-LUMO energy gap can be calculated to predict their chemical behavior. acadpubl.eu For instance, a study on an imidazole derivative reported a HOMO-LUMO energy gap of 4.4871 eV, indicating significant stability. irjweb.com The energies of these orbitals are also used to calculate global reactivity descriptors like electronegativity, hardness, and softness, which further characterize the molecule's reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. researchgate.net The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. acadpubl.eu Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For imidazole derivatives, MEP analysis can pinpoint the nitrogen atoms as having a more negative charge, making them likely sites for interaction with electron-deficient species. irjweb.com

Computational Modeling of Molecular Interactions

Computational models are instrumental in simulating how this compound interacts with other molecules, particularly biological macromolecules.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. arabjchem.orgimpactfactor.org This method is widely used in drug design to understand the interaction between a ligand (like an imidazole derivative) and its protein target. arabjchem.orgnih.gov By simulating the binding process, molecular docking can predict the binding affinity and the specific interactions, such as hydrogen bonds, that stabilize the complex. researchgate.net For example, docking studies on imidazole derivatives have been used to assess their potential as enzyme inhibitors by evaluating their binding energy with the active site of enzymes like GlcN-6-P synthase. arabjchem.orgresearchgate.net The results of these simulations can guide the development of new therapeutic agents. dergipark.org.tr

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic, π-π Stacking)

Non-covalent interactions play a crucial role in the structure, stability, and function of molecular systems. For imidazole-containing compounds, these interactions are of particular interest.

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen-bonded networks. osti.govstanford.edu The nitrogen atoms of the imidazole ring are key participants in these interactions. acs.orgnih.gov The strength and geometry of these hydrogen bonds can be investigated using computational methods, providing insights into the molecule's behavior in different environments. osti.govnih.gov

Electrostatic Interactions: These interactions are fundamental to the binding of imidazole derivatives to biological targets. researchgate.net The charge distribution within the molecule, which can be analyzed through methods like MEP mapping, governs these interactions.

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions, which are important for the stabilization of molecular structures. epa.gov These interactions can occur in both parallel-displaced and T-shaped conformations. rsc.org DFT studies have been used to calculate the stabilization energies of π-π stacked imidazole dimers, revealing that the stacking distance and orientation (anti-parallel or syn-parallel) significantly affect the interaction strength. epa.govrsc.org

Influence of Substituent Electronic Properties (Electron-Withdrawing/Donating Groups) on Interaction Dynamics

The electronic nature of substituents on the imidazole ring plays a pivotal role in modulating its interaction dynamics, including its capacity to engage in hydrogen bonding and other non-covalent interactions. Electron-donating groups, such as the alkyl groups present in this compound, generally increase the electron density of the heterocyclic ring. This enhancement of electron density, particularly at the nitrogen atoms, has significant implications for the molecule's interaction profile.

Computational studies on various imidazole derivatives have consistently shown that the introduction of electron-donating substituents enhances the proton affinity and basicity of the imidazole ring. For instance, DFT calculations on alkyl-substituted imidazoles have revealed that weakly electron-donating alkyl groups at the 1-position of the imidazole ring increase its proton affinity. This effect also tends to increase with the length of the alkyl chain, which suggests a greater tendency to form salts and engage in strong hydrogen bonding interactions. nih.gov

Conversely, the presence of electron-withdrawing groups (EWGs), such as nitro groups, has the opposite effect, lowering the proton affinity and basicity of the imidazole ring. nih.gov This trend highlights the tunability of the imidazole core's electronic properties through substitution.

This increased electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, a computational tool that illustrates the charge distribution on the molecular surface. For imidazole derivatives with electron-donating groups, the MEP would be expected to show a more negative potential (electron-rich region) around the nitrogen atoms, making them more attractive sites for electrophilic attack and hydrogen bond donors. mdpi.com

The interaction energies between substituted imidazoles and other molecules are directly impacted by these electronic modifications. Studies on the interaction of substituted imidazoles with biological targets, for instance, have shown that the presence and nature of substituents can significantly alter binding affinities. In one study on imidazo[4,5-b]pyridine-based inhibitors, a compound with an electron-donating group exhibited stronger electrostatic and charge transfer energies in its interaction with specific amino acid residues compared to compounds with electron-withdrawing groups. mdpi.com

While specific data for this compound is not available, we can present a generalized table based on the principles observed in related computational studies to illustrate the expected effects of electron-donating versus electron-withdrawing groups on the interaction dynamics of an imidazole core.

Substituent TypeExpected Effect on Imidazole RingConsequence for Interaction Dynamics
Electron-Donating Groups (e.g., -CH₃, -CH(CH₃)₂) ** Increase in electron density, particularly at nitrogen atoms.Enhanced proton affinity and basicity. nih.gov
Stronger hydrogen bond acceptor capability.
Increased interaction energy with electrophilic partners. mdpi.com
Electron-Withdrawing Groups (e.g., -NO₂, -CN) **Decrease in electron density of the ring system.Reduced proton affinity and basicity. nih.gov
Weaker hydrogen bond acceptor capability.
Altered interaction profile, potentially favoring interactions with nucleophilic partners.

It is important to emphasize that the data in this table represents generalized trends derived from computational studies on various imidazole derivatives and is intended to provide a conceptual framework for understanding the likely behavior of this compound. Detailed quantitative analysis would necessitate specific computational modeling of the target molecule.

Spectroscopic Characterization Techniques in Advanced Research on 4 Isopropyl 1 Methyl 1h Imidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons. In the study of 4-Isopropyl-1-methyl-1H-imidazole analogs, ¹H and ¹³C NMR are used to confirm the successful synthesis and to determine the precise arrangement of atoms.

For instance, in the characterization of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the NMR spectra were measured on a 500 MHz or 300 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. The spectra were referenced internally to the residual solvent signals (¹H: 7.26 ppm for CHCl₃; ¹³C: 77.16 ppm for CDCl₃) nih.gov.

¹H NMR Spectroscopy provides information on the chemical environment of protons. For this compound, one would expect to see distinct signals for the protons on the imidazole (B134444) ring, the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the N-methyl group (a singlet). The regioselectivity of N-alkylation in unsymmetrical imidazoles can be rigorously determined by ¹H NMR analysis of the product ratios otago.ac.nz.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon framework. For this compound, distinct peaks would be observed for each unique carbon atom in the imidazole ring, the isopropyl group, and the N-methyl group. The chemical shifts are sensitive to the electronic environment, and substitution on the imidazole ring can cause noticeable shifts researchgate.net.

A study on the synthesis of N-alkylated imidazole derivatives confirmed the structures of the products using ¹H-NMR and ¹³C-NMR spectroscopy, among other techniques researchgate.netnih.gov. The successful synthesis of 1,4-disubstituted imidazoles has been confirmed with complete regioselectivity using NMR analysis rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds.

Atom TypeGroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Imidazole RingC2-H~7.4-7.6~135-140
Imidazole RingC5-H~6.8-7.0~115-120
N-MethylN-CH₃~3.6-3.8~33-35
IsopropylCH~3.0-3.3 (septet)~27-30
IsopropylCH₃~1.2-1.4 (doublet)~22-24
Imidazole RingC4-~140-145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, GC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

In the analysis of imidazole derivatives, various MS techniques are employed. For example, the characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol involved HRMS with electrospray ionization (ESI) and electron impact mass spectrometry (EI-MS) nih.gov. The mass spectra of substituted imidazoles typically show a prominent molecular ion peak, which is essential for confirming the molecular weight researchgate.net.

The fragmentation of imidazole derivatives upon electron impact often involves the loss of small neutral molecules from the substituents, while the imidazole ring itself tends to remain intact nih.gov. This characteristic fragmentation is useful for structure elucidation researchgate.net. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular formula (C₇H₁₂N₂). Common fragmentation pathways would likely involve the loss of a methyl group (M-15) or an isopropyl group (M-43).

Table 2: Predicted Mass Spectrometry Data for this compound This table is predictive and based on general fragmentation patterns of alkyl-substituted imidazoles.

m/zProposed FragmentTechnique
124[M]⁺ (Molecular Ion)EI-MS, HRMS
109[M - CH₃]⁺EI-MS
81[M - C₃H₇]⁺EI-MS

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of an imidazole derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups. For this compound, these would include C-H stretching vibrations from the alkyl groups and the imidazole ring, C=C and C=N stretching vibrations within the imidazole ring, and various bending vibrations.

The IR spectrum of 1-methylimidazole (B24206) shows characteristic peaks that can be used as a reference nist.gov. The synthesis of tetra-substituted imidazoles has been confirmed using Fourier-transform infrared spectroscopy (FTIR) to identify the key functional groups researchgate.net. For N-alkylated imidazole derivatives, FTIR is a standard characterization method researchgate.netnih.gov.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3150C-H StretchImidazole Ring
2850-3000C-H StretchIsopropyl and Methyl Groups
1500-1600C=C and C=N StretchImidazole Ring
1370-1390C-H BendIsopropyl Group (gem-dimethyl)
~1100Ring VibrationsImidazole Ring

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For a crystalline sample of this compound, X-ray crystallography would be expected to reveal the planarity of the imidazole ring and the orientation of the isopropyl and methyl substituents relative to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Imidazole and its derivatives typically exhibit characteristic absorption bands in the UV region.

Studies on various imidazole derivatives have shown that they display absorption maxima that are sensitive to substitution on the imidazole ring. For example, imidazole itself has a characteristic absorption peak around 209 nm mdpi.com. The introduction of a methyl group, as in 4-methyl-imidazole, can cause a red-shift (a shift to longer wavelengths) of this peak to around 217 nm mdpi.com. More complex imidazole derivatives with extended conjugation can show additional absorption bands at longer wavelengths, for instance, around 290 nm and 380 nm in some D-π-A type imidazole chromophores nih.gov. The UV-Vis spectrum of imidazole-2-carboxaldehyde shows a maximum absorption peak at 280 nm mdpi.comresearchgate.net. It is expected that this compound would exhibit a primary absorption band in the range of 210-220 nm.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the purity and identity of a newly synthesized compound.

For this compound (C₇H₁₂N₂), the theoretical elemental composition would be:

Carbon (C): 67.69%

Hydrogen (H): 9.74%

Nitrogen (N): 22.56%

In the synthesis of imidazole derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, elemental analysis is a standard characterization step to verify that the empirical formula matches the expected molecular formula nih.gov. Similarly, the synthesis of various N-alkylated imidazole derivatives has been confirmed through elemental analysis, ensuring the successful incorporation of the alkyl groups researchgate.netnih.gov.

Thermal Analysis Methods (TGA/DSC) in Compound Stability and Property Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in mass with temperature, providing information on thermal stability and decomposition, while DSC measures the heat flow into or out of a sample, indicating phase transitions like melting and boiling points, as well as exothermic or endothermic decomposition processes.

The thermal stability of imidazole-based compounds, particularly ionic liquids, has been extensively studied. TGA studies show that the thermal stability of imidazolium (B1220033) ionic liquids is influenced by the nature of the substituents on the ring, with decomposition temperatures often exceeding 300°C ajer.orgacs.org. For instance, the thermal stability of N,N-dialkylimidazolium ionic liquids increases with the size of the alkyl substituent ajer.org. DSC analysis of these compounds reveals phase transition temperatures ajer.orgnih.gov. For a non-ionic compound like this compound, TGA would provide its decomposition temperature, indicating its thermal stability, while DSC would determine its melting and boiling points.

Applications of 4 Isopropyl 1 Methyl 1h Imidazole and Its Derivatives in Specialized Chemical Research

Role in Pharmaceutical Intermediate Synthesis Research

The structural motif of substituted imidazoles is a recurring feature in a wide array of biologically active compounds. Derivatives of 4-isopropyl-1-methyl-1H-imidazole serve as crucial intermediates in the synthesis of complex molecules designed for therapeutic applications, from enzyme inhibitors to receptor antagonists.

The imidazole (B134444) core is a versatile scaffold for the development of new drugs, often interacting with biological targets like enzymes and receptors. evitachem.comontosight.aievitachem.com Its derivatives are investigated for a range of potential therapeutic effects, including antimicrobial and anticancer properties. smolecule.comnih.gov The specific arrangement of functional groups, such as the isopropyl and methyl groups on the imidazole ring, can influence the compound's lipophilicity and how it binds to target proteins, potentially enhancing its biological activity. smolecule.com

Research has shown that imidazole-containing compounds can act as potent inhibitors of specific enzymes. For instance, derivatives incorporating a 1-methyl-1H-imidazole moiety have demonstrated strong inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) kinases, which are implicated in diseases like fibrosis and cancer. acs.org In one study, a 1,2-dimethyl-1H-imidazole derivative exhibited IC₅₀ values of 7.9 nM and 34.1 nM against DDR1 and DDR2, respectively, highlighting the effectiveness of this scaffold in kinase inhibition. acs.org The mechanism of action for such compounds often involves direct interaction with the active site of enzymes or allosteric binding to receptors, which modulates their biological function. evitachem.com

Table 1: Examples of Bioactive Imidazole Derivatives in Research

Compound Class Target Potential Application Reference
Imidazole-based DDR1/DDR2 Inhibitors DDR1 & DDR2 Kinases Anti-fibrotic, Anti-cancer acs.org
Imidazole Sulfonamides Enzymes/Receptors Antibacterial evitachem.com

The utility of isopropyl-methyl-imidazole derivatives is clearly demonstrated in the synthesis of complex, commercially significant pharmaceuticals.

A key intermediate in the production of Abemaciclib, a kinase inhibitor used in the treatment of advanced or metastatic breast cancer, is 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. chemicalbook.com This benzimidazole (B57391) derivative contains the core isopropyl and methyl-substituted heterocyclic structure, which is essential for the final drug molecule.

In the field of antihypertensive drugs, imidazole derivatives are central to the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist. semanticscholar.orgnih.gov The synthesis involves creating a complex imidazole structure which is then coupled with a biphenyl (B1667301) derivative. semanticscholar.orgnih.gov For example, the process often starts with an imidazole derivative like ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, which is later alkylated to form the final sartan structure. nih.govnih.gov The synthesis and control of process-related impurities, which are often regioisomers of the main imidazole intermediate, are critical aspects of manufacturing Olmesartan Medoxomil. semanticscholar.orgnih.gov

Table 2: Imidazole Intermediates in Drug Synthesis

Drug Intermediate Role of Intermediate Reference
Abemaciclib 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Core structural component for kinase inhibitor chemicalbook.com

Contributions to Catalysis Research

Beyond pharmaceuticals, the imidazole scaffold is a cornerstone of modern catalysis, particularly in the formation of N-heterocyclic carbene (NHC) ligands. These ligands have revolutionized transition-metal catalysis due to their strong σ-donating properties and their ability to form robust bonds with metal centers. acs.orgsigmaaldrich.com

N-Heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are highly effective ligands for stabilizing transition metals in various oxidation states. sigmaaldrich.com The structure of the NHC, including the substituents on the nitrogen atoms (like methyl) and the imidazole backbone (like isopropyl), can be readily modified to fine-tune the steric and electronic properties of the resulting metal complex. acs.orgsigmaaldrich.com This tunability allows for the optimization of catalyst performance.

Imidazole ligands can be converted to NHC ligands through a C-H bond activation process under basic conditions. acs.org These NHC-metal complexes, particularly with late transition metals like ruthenium, rhodium, palladium, and copper, have become indispensable tools in organometallic chemistry. acs.orgbeilstein-journals.orgjst.go.jp For example, ruthenium complexes bearing NHC ligands are famous as second-generation olefin metathesis catalysts (e.g., Grubbs catalysts). acs.org The strong electron-donating nature of the NHC ligand enhances the stability and activity of these catalysts. acs.org

The versatility of imidazole-derived NHC-metal complexes is evident in their broad application across numerous organic transformations. These catalysts have demonstrated high efficiency in reactions that are fundamental to synthetic chemistry.

Cross-Coupling Reactions: Palladium complexes supported by polymeric imidazole ligands have been used at parts-per-million (ppm) levels to catalyze Suzuki-Miyaura reactions, even with challenging substrates like aryl chlorides. jst.go.jp

Polymerization: Iron complexes with NHC ligands have been successfully employed in atom transfer radical polymerization (ATRP) of monomers like styrene (B11656) and methyl methacrylate. acs.org

Olefin Isomerization: Ruthenium-NHC systems, while known for metathesis, can also be tuned to catalyze the isomerization of alkenes, which is a valuable transformation in its own right. acs.org

Other Transformations: Imidazole-based catalytic systems are also used in hydrosilylation of ketones, C-H arylation, and Buchwald-Hartwig amination reactions. acs.orgorganic-chemistry.org

The development of these catalytic systems is a dynamic area of research, with ongoing efforts to create more active, selective, and reusable catalysts for sustainable chemical synthesis. jst.go.jprsc.org

Developments in Materials Science and Engineering

The unique electronic and structural properties of imidazole derivatives also make them attractive candidates for applications in materials science. evitachem.comnih.gov The imidazole ring is a component in functional materials ranging from organic semiconductors to specialized dyes. evitachem.comrsc.org

One area of interest is the development of advanced materials with specific electronic properties. An N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide derivative has been identified as a candidate for creating organic semiconductors, owing to its distinct electronic characteristics. evitachem.com Furthermore, the broader class of imidazole compounds is being explored for use in dyes for solar cells and other optical applications, where their ability to absorb and transfer energy is crucial. rsc.org The presence of the imidazole core in coordination chemistry also points to its utility in creating novel metal-organic frameworks (MOFs) and other structured materials. nih.gov While still an emerging area, the incorporation of this compound derivatives into new materials holds promise for future technological advancements.

Functional Materials Design and Synthesis

The design and synthesis of functional materials are driven by the need for novel materials with specific, tunable properties. Imidazole-containing compounds are increasingly explored for these purposes due to their inherent electronic and coordinating abilities. rsc.org Derivatives of this compound can be strategically employed in the creation of functional materials with tailored characteristics.

The incorporation of imidazole moieties into polymers and other materials can impart desirable properties such as fluorescence and electrical conductivity. ontosight.ai The specific substituents on the imidazole ring, such as the isopropyl and methyl groups in this compound, influence the electronic and steric environment of the molecule, which in turn affects the properties of the resulting material.

Table 1: Synthesis of a Functionalized Imidazole Derivative

StepReactantsReagents/ConditionsProduct
11-AcetyladamantaneBromine1-(Adamantan-1-yl)-2-bromoethanone
21-(Adamantan-1-yl)-2-bromoethanoneIsopropylamine (B41738)1-(Adamantan-1-yl)-2-(isopropylamino)ethanone
31-(Adamantan-1-yl)-2-(isopropylamino)ethanoneFormamide4-(Adamantan-1-yl)-1-isopropylimidazole
44-(Adamantan-1-yl)-1-isopropylimidazolen-Butyllithium, Dimethylformamide (DMF)4-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehyde
54-(Adamantan-1-yl)-1-isopropylimidazole-2-carbaldehydeLithium aluminum hydride (LiAlH4)(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol

Exploration in Optoelectronic and Specialty Chemical Applications

The unique photophysical properties of certain imidazole derivatives make them promising candidates for optoelectronic applications. rsc.org Research into imidazole-based dyes for solar cells and other optical applications is an emerging field. rsc.org The electronic characteristics of the imidazole ring can be fine-tuned by the introduction of various substituents, allowing for the development of materials with specific light-absorbing and emitting properties.

For example, a study on 4,5-di-substituted oxazole (B20620) derivatives, which share some structural similarities with substituted imidazoles, demonstrated their potential for optoelectronic applications. researchgate.net The photophysical parameters of these compounds were investigated, revealing that they could be potential probes for Organic Light Emitting Diodes (OLEDs) and solar cells. researchgate.net Similarly, the strategic design of this compound derivatives could lead to novel materials for optoelectronics.

In the realm of specialty chemicals, imidazole derivatives serve as key intermediates and building blocks. For instance, 2-(N-Acetylaminomethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a complex derivative with potential applications stemming from its intricate structure. ontosight.ai The synthesis of such specialty chemicals often requires precise control over reaction conditions to achieve the desired substitution pattern on the imidazole core.

Advanced Ligand Design and Coordination Chemistry

The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, a property that is fundamental to its role in biological systems and has been extensively exploited in coordination chemistry. mdpi.comscience.gov

Mimicking Metalloprotein Active Sites with Imidazole-Containing Ligands

The amino acid histidine, with its imidazole side chain, is a crucial ligand for metal ions in a vast number of metalloproteins, including hemoglobin and zinc proteinases. mdpi.com This has inspired chemists to design and synthesize imidazole-containing ligands that can mimic the structure and function of these metalloprotein active sites. mdpi.comnih.gov The design of such biomimetic models allows for a deeper understanding of the mechanisms of natural enzymes and can lead to the development of novel catalysts.

The steric and electronic properties of the imidazole ligand are critical in determining the structure and reactivity of the resulting metal complex. The isopropyl and methyl groups on this compound, for instance, provide a specific steric environment around the coordinating nitrogen atoms. By synthesizing derivatives with varying steric bulk, such as the adamantyl-substituted imidazole mentioned earlier, researchers can systematically probe the influence of the ligand environment on the properties of the metal center. mdpi.com

Synthesis of Chelating Ligands for Metal Complexes

Chelating ligands, which can bind to a metal ion through multiple donor atoms, form particularly stable complexes. Imidazole groups are frequently incorporated into the design of chelating ligands to create specific coordination environments for metal ions. mdpi.comacs.org The synthesis of functionalized imidazole-containing synthons is therefore a key step in the development of new chelating agents. mdpi.com

The ability to introduce different substituents at various positions on the imidazole ring allows for the fine-tuning of the ligand's properties. For example, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol and its precursors provides starting materials for the elaboration into new, bulky chelating ligands. mdpi.comresearchgate.net These ligands can then be used to form complexes with a variety of metal ions, leading to compounds with potential applications in catalysis, materials science, and bioinorganic chemistry.

Table 2: Research Findings on Imidazole-Based Ligands

Research AreaKey FindingSignificance
Biomimetic ChemistryImidazole groups are commonly used to model metalloprotein active sites. mdpi.comAllows for the study of enzyme mechanisms and the development of new catalysts.
Chelating LigandsFunctionalized imidazole synthons are precursors to new chelating ligands. mdpi.comresearchgate.netEnables the creation of stable metal complexes with tailored properties.
Coordination PolymersImidazole-containing ligands are used to construct metal-organic coordination polymers with diverse structures. science.govLeads to materials with potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry and Complexation Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring is an excellent building block for supramolecular assemblies due to its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov

Formation of Imidazole-Based Supramolecular Complexes

Imidazole-based supramolecular complexes have garnered significant attention for their potential applications in various fields, including medicinal chemistry. nih.gov The formation of these complexes is driven by the specific intermolecular interactions between the imidazole-containing molecules and other components of the system.

Design Principles for Noncovalent Interactions in Supramolecular Assemblies

The strategic design of supramolecular assemblies hinges on the precise control of noncovalent interactions. In the case of this compound and its derivatives, the unique arrangement of substituents on the imidazole core provides a versatile platform for orchestrating a variety of weak interactions. These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to the self-assembly of complex, functional architectures. numberanalytics.comnumberanalytics.com The design principles for leveraging these interactions are multifaceted, taking into account the electronic nature and steric profile of the molecule.

Influence of Substituents on Noncovalent Interactions

The specific substituents on the imidazole ring of this compound are pivotal in modulating its noncovalent interactions. The methyl group at the N1 position blocks the formation of N-H···N hydrogen bonds, which are a common motif in unsubstituted or N-H containing imidazoles. This forces the molecule to engage in other types of noncovalent interactions to form extended structures.

The isopropyl group at the C4 position introduces significant steric bulk. This steric hindrance can influence the relative orientation of molecules in an assembly, potentially preventing a planar, face-to-face π-π stacking arrangement and favoring edge-to-face or other displaced conformations. mdpi.com However, the aliphatic C-H bonds of the isopropyl group can also participate in weak C-H···π and C-H···O interactions, adding another layer of complexity and stability to the supramolecular architecture. researchgate.netrsc.org Research on related substituted imidazoles has shown that even subtle changes in substituent size and shape can lead to vastly different packing arrangements and network dimensionalities. psu.eduoup.com

The electronic effect of the alkyl substituents (both methyl and isopropyl) is that of weak electron donation to the imidazole ring. This can subtly influence the π-electron density of the ring, which in turn can modulate the strength of π-π stacking and other electrostatic interactions.

A summary of the key noncovalent interactions and the influence of the substituents of this compound is presented in the table below.

Interaction TypeParticipating MoietyRole of this compoundInfluence of Substituents
Hydrogen Bonding Imidazole Nitrogen (N3)Hydrogen bond acceptorThe N1-methyl group prevents N-H···N hydrogen bonding, directing interactions to the N3 atom.
π-π Stacking Imidazole Ringπ-electron donor/acceptorThe isopropyl group's steric bulk can hinder ideal π-π stacking, while the methyl and isopropyl groups' electron-donating nature can modulate the ring's electron density.
Van der Waals Forces Isopropyl and Methyl GroupsSteric influence and weak interactionsThe bulky isopropyl group plays a significant role in determining the packing efficiency and can participate in C-H···π and C-H···O interactions. researchgate.netrsc.org

Table 1: Key Noncovalent Interactions for this compound in Supramolecular Assemblies.

Detailed Research Findings

While specific research focusing exclusively on the supramolecular assemblies of this compound is not extensively documented in the provided search results, a wealth of information on related imidazole derivatives allows for the extrapolation of key design principles.

Studies on various substituted imidazoles have consistently demonstrated the primacy of hydrogen bonding in dictating the primary structure of supramolecular assemblies. researchgate.net In co-crystals of imidazoles with dicarboxylic acids, for instance, strong N-H···O or N···H-O hydrogen bonds are the primary synthons that guide the assembly process. researchgate.netpsu.edu In the case of this compound, where the N1-H is absent, the N3 atom would be the primary hydrogen bond acceptor site for interactions with suitable donor molecules.

The role of weaker interactions in consolidating the supramolecular architecture is also a recurring theme. researchgate.net Research on copper(II) complexes with phenyl-substituted imidazoles highlights that after the primary coordination or hydrogen bonds are formed, a network of C-H···O and C-H···π interactions provides additional stability, leading to robust 3D structures. rsc.org It can be inferred that for this compound, the C-H bonds of the isopropyl and methyl groups would be crucial participants in such secondary stabilizing interactions.

Furthermore, investigations into the self-assembly of copper(II) complexes with ligands containing a 2-substituted-imidazole moiety have revealed a significant steric-hindrance effect from the substituent. oup.com This effect dictates whether a discrete monomeric species or an infinite-chain polymer is formed. oup.com This principle is directly applicable to the design of assemblies with this compound, where the bulky isopropyl group can be used to control the dimensionality and aggregation state of the resulting supramolecular structure.

Mechanistic Insights into Molecular Interactions of 4 Isopropyl 1 Methyl 1h Imidazole Scaffolds

Molecular Recognition Mechanisms with Biological Targets

The interaction of small molecules with biological macromolecules is a highly specific process governed by a range of noncovalent forces. For derivatives of the 4-isopropyl-1-methyl-1H-imidazole scaffold, the nature of these interactions dictates their binding affinity and selectivity towards target proteins.

The binding affinity of a ligand to its target protein is a quantitative measure of the strength of their interaction, often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Studies on various imidazole-based inhibitors have provided valuable data on their binding affinities. For instance, imidazole (B134444) derivatives have been evaluated as potent inhibitors of a range of enzymes, including cytochrome P450s (CYPs) and kinases.

Research on inhibitors for cytochrome P450 2B4 (CYP2B4) revealed that imidazole-based compounds can bind tightly to the enzyme. For example, 1-biphenyl-4-methyl-1H-imidazole binds to CYP2B4 with a spectral binding constant (Ks) of 0.23 µM and inhibits its activity with an IC50 value of 0.035 µM. nih.gov Similarly, a series of diarylpyrazole imidazole derivatives were assessed for their binding affinity to Mycobacterium tuberculosis (Mtb) CYP121A1. nih.gov Within this series, compounds featuring specific alkoxy substitutions demonstrated significant binding, with Kd values in the micromolar range, comparable to the natural substrate. nih.gov

Compound ClassTarget EnzymeBinding ConstantValue
Imidazole DiarylpyrazolesMtb CYP121A1Kd5.13 - 17.72 µM nih.gov
1-Biphenyl-4-methyl-1H-imidazoleCYP2B4Ks0.23 µM nih.gov
1-Biphenyl-4-methyl-1H-imidazoleCYP2B4IC500.035 µM nih.gov
Imidazole DerivativesDDR1/DDR2 KinasesIC507.9 - 94.2 nM acs.org
Phenylurea-imidazole DerivativesAortic ACATIC500.012 - 0.16 µM merckmillipore.com

This table presents binding and inhibition data for various imidazole-based compounds against their respective biological targets, illustrating the range of potencies achieved.

In the realm of kinase inhibition, derivatives incorporating a 1-methyl-1H-imidazole moiety have shown potent activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), with IC50 values in the nanomolar range. acs.org The specific binding mode often involves the imidazole ring acting as a hinge-binding moiety. acs.org Molecular docking studies further illuminate these interactions, predicting the precise orientation of the ligand within the active site and identifying key contact points that contribute to the binding energy. For example, docking studies of inhibitors in the VEGFR-2 active site show that benzimidazole (B57391) derivatives can successfully establish the essential hydrogen bonding and hydrophobic interactions required for optimal inhibitory activity. mdpi.com

The imidazole ring is a versatile five-membered aromatic heterocycle that plays a pivotal role in molecular recognition. nih.gov Its unique electronic structure, containing two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, engage in coordination with metal ions, and participate in various other noncovalent interactions such as π-π stacking and dipole-dipole interactions. nih.gov

A primary function of the imidazole moiety in protein-ligand interactions is its ability to coordinate with metal centers within enzyme active sites. A classic example is the interaction of imidazole-based inhibitors with the heme iron of cytochrome P450 enzymes. nih.gov The nitrogen atom at the 3-position (N3) of the imidazole ring acts as a ligand, directly coordinating to the ferric or ferrous iron of the heme prosthetic group, leading to potent inhibition. nih.gov This coordinating ability is also fundamental in bioinorganic chemistry, where the imidazole side chain of the amino acid histidine is a common ligand for metal ions in metalloproteins. mdpi.com

Beyond metal coordination, the imidazole ring is a crucial hydrogen-bonding component. In a study of inhibitors for the PAK4 kinase, the imidazo[4,5-b]pyridine core, a related heterocyclic system, was shown to form critical hydrogen bonds with the backbone of the kinase hinge region, specifically with residue L398. mdpi.com This type of interaction is a common feature for many kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket. The electron-rich nature of the imidazole ring makes it an effective participant in these crucial interactions. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational and Synthetic Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. Through a combination of computational modeling and chemical synthesis, researchers can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

The biological activity of the this compound scaffold is highly dependent on the electronic and steric properties of its substituents. The isopropyl group at the 4-position and the methyl group at the 1-position are not merely passive components; they actively influence the molecule's interaction with its target.

Steric Factors: The size and shape of substituents play a critical role in determining how well a ligand fits into a protein's binding pocket. The isopropyl group, a branched alkyl chain, is often optimal for filling hydrophobic pockets. acs.org SAR studies on a series of PqsR antagonists based on a benzimidazole scaffold revealed that the size of an N1-substituent was crucial for activity. diva-portal.org An isopropyl group was found to be optimal, as both smaller (methyl) and larger (cyclobutyl, cyclopentyl) substituents led to a decrease in inhibitory activity. diva-portal.org This highlights the precise steric requirements of the binding site. The failure to match key hydrophobic areas with appropriately sized groups can lead to a dramatic loss of affinity. acs.org

Electronic Factors: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the reactivity and interaction energies of the imidazole scaffold. Computational studies using the fragment molecular orbital (FMO) method have been employed to quantify these effects. In an analysis of PAK4 inhibitors, replacing a bromine atom (EWG) with a methyl group (EDG) resulted in distinct changes in the interaction energies with key active site residues. mdpi.com Specifically, the electrostatic and charge transfer energies between the inhibitor and hinge region residues L398 and E399 were markedly different for compounds with EWGs versus EDGs. mdpi.com

CompoundSubstituent PropertyInteraction Energy with L398 (kcal/mol)Interaction Energy with E399 (kcal/mol)
Compound 1 (Br)EWG-4.37-8.26
Compound 4 (CH₃)EDG-7.28-3.85

This table compares the electrostatic interaction energies of two PAK4 inhibitors with different substituents (Electron-Withdrawing Group vs. Electron-Donating Group) with key hinge residues, as determined by FMO calculations. mdpi.com The data illustrates how electronic properties influence molecular interactions.

These findings demonstrate that both steric bulk and electronic character must be carefully considered and balanced to achieve optimal molecular interactions and biological reactivity.

Rational design leverages the understanding of SAR and molecular interactions to create new molecules with enhanced properties. A common strategy involves bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve target affinity or pharmacokinetic profiles.

One successful design approach involved replacing a pyrazole (B372694) ring in a known cyclin-dependent kinase (CDK) inhibitor with an imidazole ring, while retaining an isopropyl moiety. nih.gov This modification was intended to mitigate potential hepatotoxicity associated with the pyrazole's N-N bond, demonstrating a rational approach to improving a drug candidate's safety profile. nih.gov In another example, the rational design of VEGFR-2 inhibitors involved replacing a 5-methylfuryl moiety with an isopropyl group on a benzimidazole core to explore the impact on cytotoxic and inhibitory activity. mdpi.com

Hit-to-lead optimization often involves iterative modifications based on structural data and activity assays. In the development of potent PqsR antagonists, researchers replaced the quinazolin-4(3H)-one core of an initial hit with a 1H-benzo[d]imidazol-2-amine group. diva-portal.orgacs.org Subsequent optimization, including the introduction of an isopropyl group at the N1 position and a chlorine atom on the benzimidazole ring, led to a compound with a 15-fold enhancement in activity. diva-portal.orgacs.org This process exemplifies how a deep understanding of the target's binding site requirements guides the design of more potent and specific inhibitors. Computational studies, such as predicting the relative free energies of binding, can further prioritize which molecules to synthesize, making the design process more efficient. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Isopropyl-1-methyl-1H-imidazole, and how can reaction conditions be optimized for yield improvement?

The Debus-Radziszewski reaction is a standard method, involving condensation of aldehydes, ammonia, and diketones. Optimize by adjusting temperature (80–120°C), using ammonium acetate as a catalyst, and ethanol as a solvent under reflux. Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Q. What in vitro assays are suitable for preliminary assessment of its bioactivity?

Conduct antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity screening (MTT assay on cancer cell lines). Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent controls to rule out artifacts .

Q. How can purity and stability be ensured during storage of this compound?

Store under inert atmosphere (argon) at –20°C. Analyze purity periodically via HPLC (C18 column, acetonitrile/water gradient) and monitor degradation by tracking UV absorbance at λmax ~260 nm .

Q. What computational tools predict the compound’s solubility and logP values?

Use ChemAxon or SwissADME to calculate partition coefficients (logP) and aqueous solubility. Validate experimentally via shake-flask method with octanol/water partitioning .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?

Collect high-resolution data (d < 0.8 Å) and solve structures via SHELXD for phase determination. Refine with SHELXL , applying TWIN commands for twinned crystals. Validate with Rint < 5% and goodness-of-fit (GOF) ~1.0 .

Q. What strategies mitigate discrepancies in reported biological activity data across studies?

Standardize assay protocols (e.g., cell line authentication, serum-free media) and use ANOVA to assess batch effects. Cross-validate with orthogonal assays (e.g., SPR binding vs. cellular activity) .

Q. How do substituent modifications (e.g., isopropyl group) impact pharmacological activity in SAR studies?

Synthesize analogs (e.g., replacing isopropyl with cyclopropyl or phenyl groups) and test in dose-response assays. Use AutoDock Vina to model ligand-receptor interactions and correlate with experimental IC50 values .

Q. What computational methods predict metabolic stability and toxicity?

Apply GLIDE (Schrödinger) for CYP450 metabolism simulations and ProTox-II for toxicity profiling. Validate with in vitro liver microsome assays and Ames test .

Q. How to design crystallization experiments for challenging polymorphs?

Screen solvents (e.g., DMSO, acetonitrile) using microbatch under oil. Characterize polymorphs via PXRD and DSC , and refine unit cells with Olex2 .

Q. What catalytic systems improve regioselectivity in N-functionalization reactions?

Use Pd(OAc)2 with biphenyl ligands for C–N coupling or CuI with 1,10-phenanthroline for Ullmann-type reactions. Monitor regioselectivity via NOESY NMR .

Q. How to develop HPLC methods for analyzing degradation products in stability studies?

Optimize using PDA detection (220–400 nm) and a gradient of 0.1% TFA in water/acetonitrile. Validate linearity (R² > 0.99), LOD (≤0.1%), and precision (%RSD < 2%) per ICH Q2(R1) .

Q. Key Notes for Methodological Rigor

  • Data Contradictions : Address conflicting bioactivity results by standardizing experimental conditions and reporting full metadata (e.g., solvent purity, cell passage number) .
  • Crystallographic Challenges : For poorly diffracting crystals, try cryo-cooling (100 K) and collect data at synchrotron sources .
  • SAR Optimization : Use QM/MM simulations (Gaussian 16) to predict electronic effects of substituents on binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.